molecular formula C16H21ClN2O4 B13809767 (3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid

(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid

Cat. No.: B13809767
M. Wt: 340.80 g/mol
InChI Key: XXNVDJVBRUPCBO-UHFFFAOYSA-N
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Description

(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a chlorophenyl acetic acid moiety. This compound is of interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The azetidine ring and chlorophenyl moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies in enzymatic reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid involves its interaction with molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical processes, potentially inhibiting or modifying the activity of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Tert-butoxycarbonylamino-azetidin-1-YL)-(2-chloro-phenyl)-acetic acid is unique due to the presence of the chlorophenyl acetic acid moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H21ClN2O4

Molecular Weight

340.80 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid

InChI

InChI=1S/C16H21ClN2O4/c1-16(2,3)23-15(22)18-10-8-19(9-10)13(14(20)21)11-6-4-5-7-12(11)17/h4-7,10,13H,8-9H2,1-3H3,(H,18,22)(H,20,21)

InChI Key

XXNVDJVBRUPCBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

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